molecular formula C10H12ClN3 B8812303 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine

4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B8812303
M. Wt: 209.67 g/mol
InChI Key: ROKKNERQTACSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

4-chloro-5-(2-methylpropyl)pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C10H12ClN3/c1-7(2)5-14-4-3-8-9(14)10(11)13-6-12-8/h3-4,6-7H,5H2,1-2H3

InChI Key

ROKKNERQTACSNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (150 mg) in N,N-dimethylformamide (1.6 mL) was added cesium carbonate (478 mg) under ice-cooling, and the mixture was stirred while warming to room temperature for 15 min. To the reaction mixture was added 1-bromo-2-methylpropane (336 mg), and the mixture was stirred at room temperature for 19 hrs. The reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (30 mL×3). The organic layer was washed with saturated brine (30 mL×3) and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was subjected to silica gel column chromatography (silica gel, eluent:hexane/ethyl acetate=90/10→20/80). The object fraction was concentrated under reduced pressure and dried to give the title compound (210 mg) as a white solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
478 mg
Type
reactant
Reaction Step Two
Quantity
336 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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